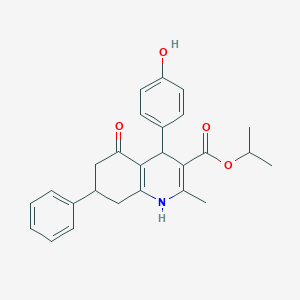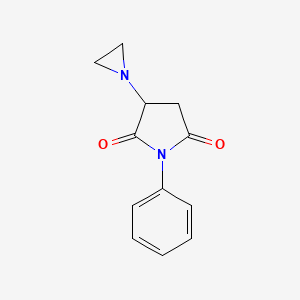![molecular formula C19H14BrN3S B5064153 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5064153.png)
3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the acrylonitrile family and has been studied for its biochemical and physiological effects on the human body.
Mecanismo De Acción
The mechanism of action of 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects on the human body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in this field. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects and long-term effects on the human body.
Direcciones Futuras
There are several future directions for research on 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further study its potential use in cancer research and to determine its mechanism of action. Another direction is to investigate its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. Furthermore, more research is needed to fully understand its biochemical and physiological effects on the human body.
Métodos De Síntesis
The synthesis of 3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-bromoaniline and 2-(4-methylphenyl)-1,3-thiazol-4-ylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-85°C. The resulting product is then purified by recrystallization to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(4-bromoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-14(5-3-13)18-12-24-19(23-18)15(10-21)11-22-17-8-6-16(20)7-9-17/h2-9,11-12,22H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPQXISSFQBDN-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5064080.png)

![1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5064091.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5064099.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)

![2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
![3-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5064127.png)


![4-[3-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5064150.png)
![5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064161.png)